

Application Notes and Protocols for Computational Chemistry Approaches to Dactyolol

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Compound of Interest

Compound Name: *Dactyolol*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for applying computational chemistry methods to the study of **Dactyolol**, a sesquiterpenoid isolated from marine sources with noted anti-inflammatory and antimicrobial properties.^[1] The complex, flexible structure of **Dactyolol**, featuring a fused ring system, presents a compelling case for the use of computational tools to elucidate its conformational landscape, predict its spectroscopic properties, and explore its potential biological targets.

Structural and Conformational Analysis of Dactyolol using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.^[2] For **Dactyolol**, DFT calculations can provide insights into its three-dimensional structure, vibrational frequencies, and NMR chemical shifts, aiding in its structural elucidation and characterization.

Application Note:

DFT calculations can be employed to:

- Determine the lowest energy conformation of **Dactyolol**.

- Predict its ^1H and ^{13}C NMR spectra to aid in experimental data interpretation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.
- Calculate its vibrational frequencies to compare with experimental infrared (IR) spectra.

Protocol: DFT-Based Conformational Analysis and NMR Spectra Prediction

This protocol outlines the steps for performing a conformational search and subsequent NMR chemical shift calculation for **Dactylol** using a quantum chemistry software package like Gaussian.

- Initial Structure Preparation:
 - Obtain the 3D coordinates of **Dactylol** from a chemical database like PubChem (CID 11020496) or build it using a molecular editor.[\[9\]](#)
 - Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94).
- Conformational Search:
 - Utilize a systematic or stochastic conformational search algorithm to explore the potential energy surface of **Dactylol**. This is crucial due to the flexibility of the eight-membered ring.
 - For each identified conformer, perform a geometry optimization and calculate its energy using a DFT functional and basis set (e.g., B3LYP/6-31G(d)).
- Final Geometry Optimization and Frequency Calculation:
 - Take the lowest energy conformer(s) from the search.
 - Perform a final, high-level geometry optimization and frequency calculation using a more robust functional and basis set (e.g., B3LYP/6-311+G(d,p)).

- The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
- NMR Chemical Shift Calculation:
 - Using the optimized low-energy geometry, perform an NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[3] A recommended level of theory is mPW1PW91/6-311+G(2d,p).[4]
 - Reference the calculated shielding constants to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory to obtain the chemical shifts.
- Data Analysis:
 - Compare the calculated NMR chemical shifts with experimental data for **Dactylol** to validate the computed structure.
 - Populate a table with the computed and experimental chemical shifts for easy comparison.

Data Presentation: Predicted vs. Experimental NMR Chemical Shifts for Dactylol

Atom	Predicted 13C Chemical Shift (ppm)	Experimental 13C Chemical Shift (ppm)	Predicted 1H Chemical Shift (ppm)	Experimental 1H Chemical Shift (ppm)
C1	[Example Value]	[Experimental Value]	H1	[Example Value]
C2	[Example Value]	[Experimental Value]	H2	[Example A Value][Example B Value]
...

Note: This table is populated with placeholder values. Actual experimental and computational data should be inserted.

Workflow for DFT Calculations



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*Workflow for DFT-based structural and NMR analysis of **Dactylol**.*

Investigating the Dynamics of **Dactylol** with Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the environment.^{[10][11]} For a molecule like **Dactylol** with a flexible ring system, MD simulations can reveal its dynamic behavior in different solvents.

Application Note:

MD simulations of **Dactylol** can be used to:

- Explore its conformational landscape in an aqueous or organic solvent environment.
- Identify stable conformations and the transitions between them.
- Calculate structural properties such as root-mean-square deviation (RMSD) and radius of gyration.
- Understand how solvent molecules interact with different functional groups of **Dactylol**.

Protocol: All-Atom MD Simulation of **Dactylol** in Explicit Solvent

This protocol describes the setup and execution of an MD simulation for **Dactylol** using GROMACS, a popular MD engine.

- System Preparation:
 - Start with the lowest energy conformer of **Dactylol** obtained from DFT calculations.
 - Generate a molecular topology for **Dactylol** using a suitable force field (e.g., CHARMM36 or GAFF). This can be done using tools like the CHARMM General Force Field (CGenFF) server or Antechamber.
 - Define a simulation box (e.g., a cubic box with periodic boundary conditions) and place the **Dactylol** molecule at its center.
 - Solvate the system by filling the simulation box with an explicit solvent model (e.g., TIP3P water).
 - Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system if necessary.
- Energy Minimization:
 - Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during system setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
- Equilibration:
 - Gradually heat the system to the desired temperature (e.g., 298 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. This is done by applying position restraints to the solute.
 - Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure, and temperature are constant, to allow the system to reach the correct density. The position restraints on the solute are gradually released during this phase.
- Production Run:

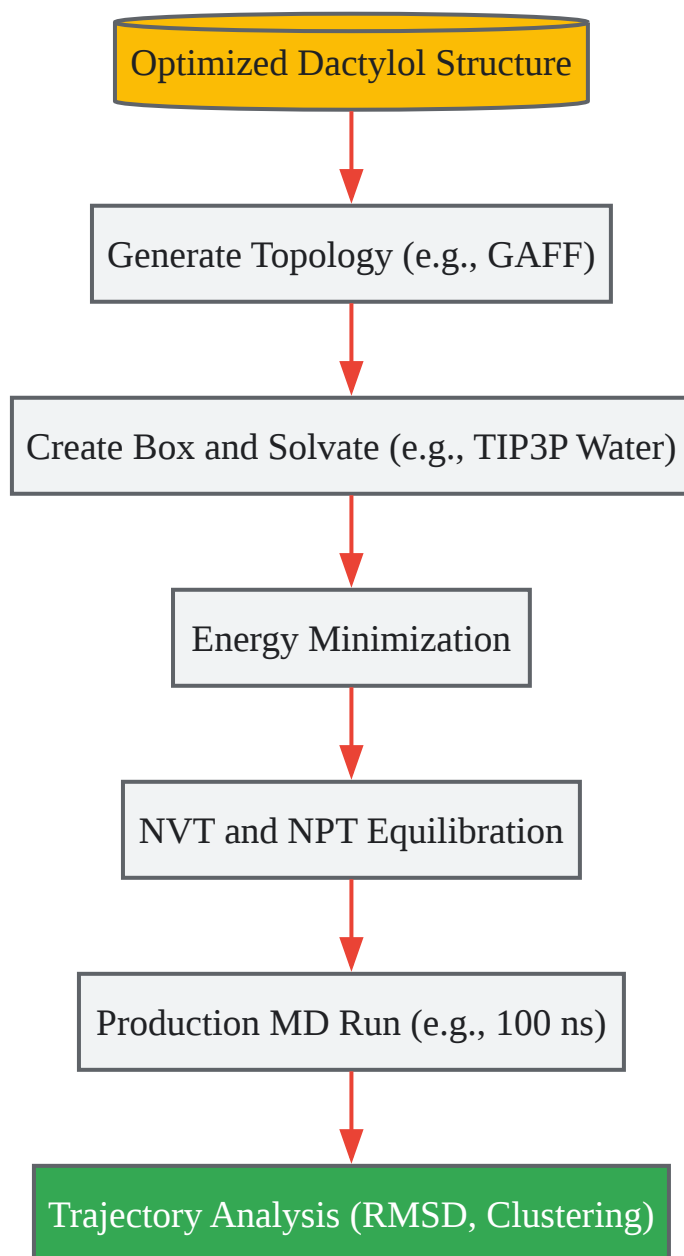
- Run the production MD simulation for a desired length of time (e.g., 100 ns) under the NPT ensemble without any restraints.
- Save the trajectory (atomic coordinates over time) and energy data at regular intervals.
- Analysis:
 - Analyze the trajectory to calculate properties like RMSD, RMSF (root-mean-square fluctuation), and radius of gyration.
 - Perform cluster analysis to identify the most populated conformations of **Dactylol** during the simulation.
 - Visualize the trajectory to observe the dynamic behavior of **Dactylol** and its interactions with the solvent.

Data Presentation: Summary of MD Simulation

Parameters and Results

Parameter	Value
Force Field	CHARMM36
Solvent Model	TIP3P Water
Box Type	Cubic
Box Size	6.0 x 6.0 x 6.0 nm ³
Temperature	298 K
Pressure	1 bar
Simulation Time	100 ns
Average RMSD	[Example Value] Å
Major Conformer Clusters	[Example: 3 clusters representing X% of simulation time]

Workflow for Molecular Dynamics Simulation



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*General workflow for a molecular dynamics simulation of **Dactylol**.*

Exploring Potential Biological Targets of Dactylol with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] Given

Dactylol's reported anti-inflammatory activity, docking studies can be used to investigate its potential binding to known protein targets involved in inflammation.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Application Note:

Molecular docking can be applied to:

- Screen a library of potential protein targets to identify those that may bind to **Dactylol**.
- Predict the binding mode and affinity of **Dactylol** to a specific protein target.
- Identify key amino acid residues involved in the interaction between **Dactylol** and its target protein.
- Guide the design of **Dactylol** derivatives with improved binding affinity and selectivity.

Protocol: Molecular Docking of Dactylol to an Anti-inflammatory Target

This protocol outlines the steps for docking **Dactylol** to a potential anti-inflammatory target, such as Cyclooxygenase-2 (COX-2), using AutoDock Vina.[\[1\]](#)[\[2\]](#)[\[18\]](#)[\[19\]](#)

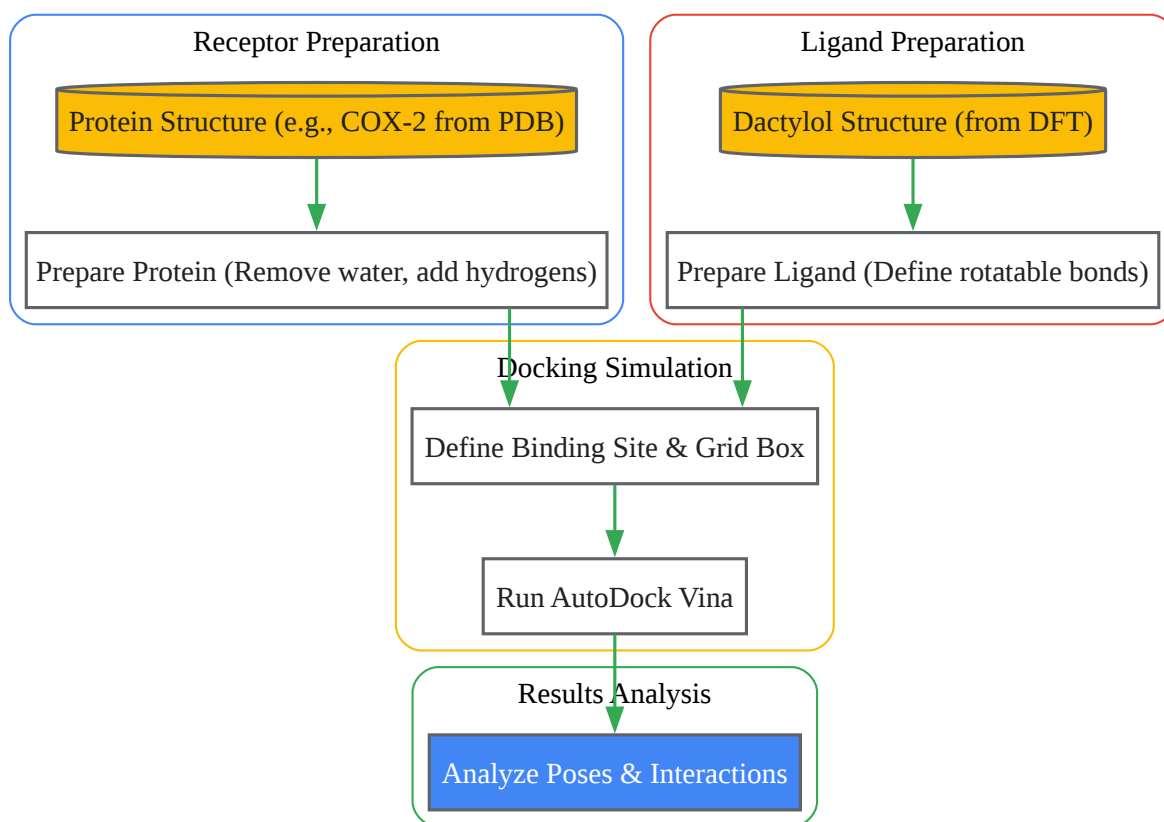
- Preparation of the Receptor (Protein):
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for human COX-2 is 5KIR.
 - Prepare the protein for docking by removing water molecules and any co-crystallized ligands.
 - Add polar hydrogen atoms and assign partial charges to the protein atoms. This can be done using software like AutoDockTools.
- Preparation of the Ligand (**Dactylol**):
 - Use the low-energy 3D structure of **Dactylol** obtained from DFT calculations.

- Assign partial charges and define the rotatable bonds of the **Dactylol** molecule using AutoDockTools.
- Binding Site Identification and Grid Box Generation:
 - If the binding site is known, define a grid box that encompasses this site.
 - If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.^[1] Alternatively, binding pocket prediction tools can be used to identify potential binding sites.^{[9][20][21][22][23]}
 - The grid box defines the search space for the docking simulation.
- Running the Docking Simulation:
 - Use AutoDock Vina to perform the docking calculation. Vina will explore different conformations and orientations of **Dactylol** within the defined grid box and score them based on a scoring function that estimates the binding affinity.
- Analysis of Docking Results:
 - Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
 - Visualize the best-ranked binding pose of **Dactylol** in the active site of the protein using a molecular visualization tool like PyMOL or Chimera.
 - Identify and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Dactylol** and the amino acid residues of the protein.

Data Presentation: Summary of Docking Results for **Dactylol** against COX-2

Binding Pose	Binding Affinity (kcal/mol)	Interacting Residues	Type of Interaction
1	[Example Value, e.g., -8.5]	[Example: TYR385, SER530]	[Example: Hydrogen Bond, Hydrophobic]
2	[Example Value, e.g., -8.2]	[Example: LEU352, VAL523]	[Example: Hydrophobic]
...

Workflow for Molecular Docking



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Workflow for molecular docking of **Dactylol** to a protein target.

By integrating these computational approaches, researchers can gain a deeper understanding of the chemical and biological properties of **Dactylol**, accelerating its potential development as a therapeutic agent.

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